molecular formula C9H10BrCl B3392251 4-Bromo-2-chloro-1-(propan-2-yl)benzene CAS No. 90350-26-8

4-Bromo-2-chloro-1-(propan-2-yl)benzene

Cat. No.: B3392251
CAS No.: 90350-26-8
M. Wt: 233.53 g/mol
InChI Key: UDRVPKVLWXZFFW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(propan-2-yl)benzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It features a benzene ring substituted with a bromine atom at the 4-position, a chlorine atom at the 2-position, and an isopropyl group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The compound can be synthesized by sequential halogenation of benzene. Initially, benzene is brominated to form 4-bromobenzene, followed by chlorination to introduce the chlorine atom at the 2-position.

  • Friedel-Crafts Alkylation: The isopropyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as converting the isopropyl group to a ketone.

  • Reduction: Reduction reactions can be performed to remove the halogen atoms, resulting in the formation of the corresponding hydrocarbon.

  • Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Typical reagents include nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound-1-one.

  • Reduction: Reduction can yield this compound-1-ol.

  • Substitution: Further substitution can lead to compounds such as 4-bromo-2-chloro-1-(propan-2-yl)nitrobenzene.

Scientific Research Applications

4-Bromo-2-chloro-1-(propan-2-yl)benzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-chloro-1-(propan-2-yl)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Bromo-2-chloroaniline: Similar structure but with an amino group instead of an isopropyl group.

  • 4-Bromo-2-chlorotoluene: Similar structure but with a methyl group instead of an isopropyl group.

  • 2-Bromo-4-chloro-1-(propan-2-yl)benzene: Similar structure but with the positions of the bromine and chlorine atoms reversed.

Uniqueness: 4-Bromo-2-chloro-1-(propan-2-yl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and chlorine atoms on the benzene ring, along with the isopropyl group, makes it distinct from other halogenated aromatic hydrocarbons.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and industry.

Properties

IUPAC Name

4-bromo-2-chloro-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRVPKVLWXZFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90350-26-8
Record name 4-bromo-2-chloro-1-(propan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triethylsilane (1.8 mL) and trifluoroacetic acid (5.8 mL) were added to a solution of 2-(4-bromo-2-chlorophenyl)propan-2-ol (1.9 g) in dichloromethane (76 mL), and the mixture was stirred at room temperature for one day. Water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane only) to give the title compound as a colorless oil (1.74 g, 98%).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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